Hydrophilicity Comparison: 1,5-Dihydroxypentan-3-one Exhibits Significantly More Negative LogP Than 1,5-Pentanediol
1,5-Dihydroxypentan-3-one demonstrates a computed XLogP3 value of -1.6, which is approximately 1.7 log units more negative than the LogP of 0.1413 reported for 1,5-pentanediol [1][2]. This quantitative difference reflects the compound's substantially higher hydrophilicity, driven by the presence of the central ketone group alongside the terminal hydroxyls. The increased polarity directly influences partitioning behavior in biphasic systems, reversed-phase chromatography retention, and formulation compatibility.
| Evidence Dimension | Computed logP (lipophilicity/hydrophilicity) |
|---|---|
| Target Compound Data | XLogP3 = -1.6 |
| Comparator Or Baseline | 1,5-Pentanediol: LogP = 0.1413 |
| Quantified Difference | Δ LogP ≈ 1.7 units (target is more hydrophilic) |
| Conditions | Computed values from PubChem (XLogP3) and Molbase (LogP); standard conditions |
Why This Matters
Procurement decisions should account for this hydrophilicity differential, as substituting 1,5-pentanediol would yield a compound with markedly different solvent partitioning, potentially altering reaction yields in biphasic systems or purification protocols.
- [1] PubChem. (2025). 1,5-Dihydroxypentan-3-one – Computed Properties (XLogP3). PubChem Compound Summary, CID 14923234. National Center for Biotechnology Information. View Source
- [2] Molbase. (n.d.). 1,5-Pentanediol – Computed Properties (LogP). CAS 111-29-5. Accessed April 2026. View Source
